molecular formula C18H21Cl2N3O3 B2522527 2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone CAS No. 1209237-38-6

2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2522527
CAS No.: 1209237-38-6
M. Wt: 398.28
InChI Key: NVLGJCYQQHIYJA-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21Cl2N3O3 and its molecular weight is 398.28. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Reactions

One study explores the dichotomic behavior of Z-2,4-dinitrophenylhydrazone and Z-phenylhydrazone derivatives of 1,2,4-oxadiazole, demonstrating their unique reactivity and potential as precursors in various chemical reactions. This research could provide insights into the behavior of related compounds, including 2-(2,4-dichlorophenoxy)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone (D’Anna et al., 2004).

Structural and Spectroscopic Analysis

Another study focuses on the synthesis and characterization of a compound similar in structure to this compound. This research provides valuable insights into the structural, optical, and etching properties of these types of compounds, which can be crucial for understanding their applications in various scientific fields (Karthik et al., 2021).

Electrochemical Properties

Research into the electrooxidation of chlorophenols, including 2,4-dichlorophenol, reveals important electrochemical properties that could be relevant to similar compounds like this compound. Understanding these properties can lead to applications in environmental chemistry and sensor technology (Ureta-Zañartu et al., 2002).

Applications in Organic Electronics

The synthesis and structural analysis of bis(1,3,4-oxadiazole) systems, which are closely related to this compound, reveal their potential use in organic light-emitting diodes (OLEDs). This suggests possible applications of similar compounds in the field of electronic materials (Wang et al., 2001).

Polymer Science

A study on the interactions of hindered piperidine compounds with stabilizers in polypropylene highlights the potential for this compound to influence the stability and performance of polymers. This could have implications for the development of new polymer materials (Allen et al., 1981).

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O3/c1-11(2)17-21-22-18(26-17)12-5-7-23(8-6-12)16(24)10-25-15-4-3-13(19)9-14(15)20/h3-4,9,11-12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLGJCYQQHIYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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